6-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one
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Overview
Description
6-Hydroxy-4-methyl-3-phenyl-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities Coumarins are naturally occurring lactones found in various plants and are known for their pleasant aroma
Mechanism of Action
Target of Action
Coumarin derivatives, to which this compound belongs, have been known to exhibit a broad spectrum of pharmacological and biochemical activities .
Mode of Action
Coumarin derivatives have been reported to interact with various targets, leading to changes in cellular processes .
Biochemical Pathways
Coumarin derivatives have been associated with a variety of biochemical activities, including acting as antidepressants, antimicrobials, antioxidants, anti-inflammatory agents, antinociceptives, anti-tumor agents, antiasthmatics, antivirals (including anti-hiv), and anticoagulants .
Result of Action
Coumarin derivatives have been associated with a variety of biological effects, including anti-inflammatory, anti-tumor, and antiviral activities .
Action Environment
The synthesis of coumarin derivatives has been carried out under both classical and non-classical conditions, particularly under green conditions such as using green solvents and catalysts .
Biochemical Analysis
Biochemical Properties
They have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors .
Cellular Effects
Many synthetic coumarins have shown a broad spectrum of pharmacological and biochemical activities . They have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Coumarins are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that coumarins are stable and do not degrade easily .
Dosage Effects in Animal Models
Coumarins have been effectively and efficiently utilized as anticoagulants for the treatment of thrombophlebitis, pulmonary embolism, and treatment of limited and specific cardiac cases .
Metabolic Pathways
Coumarins are known to interact with various enzymes and cofactors .
Transport and Distribution
Coumarins are known to interact with various transporters and binding proteins .
Subcellular Localization
Coumarins are known to be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Preparation Methods
The synthesis of 6-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one can be achieved through several methods. One common synthetic route involves the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of a strong acid catalyst like sulfuric acid. The reaction typically proceeds under reflux conditions, leading to the formation of the chromenone core structure .
Industrial production methods often involve optimizing reaction conditions to increase yield and purity. This may include the use of green solvents and catalysts to make the process more environmentally friendly .
Chemical Reactions Analysis
6-Hydroxy-4-methyl-3-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the chromenone ring can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial and antioxidant agent.
Medicine: Research indicates its potential use in developing anti-cancer and anti-inflammatory drugs.
Industry: It is used in the synthesis of dyes and fragrances due to its aromatic properties
Comparison with Similar Compounds
Similar compounds include other coumarin derivatives such as:
4-Hydroxycoumarin: Known for its anticoagulant properties.
7-Hydroxycoumarin: Used in the synthesis of fluorescent dyes.
6-Methylcoumarin: Used in perfumes and flavorings
6-Hydroxy-4-methyl-3-phenyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties.
Properties
IUPAC Name |
6-hydroxy-4-methyl-3-phenylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O3/c1-10-13-9-12(17)7-8-14(13)19-16(18)15(10)11-5-3-2-4-6-11/h2-9,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZUFVEBRGXHFJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82488-68-4 |
Source
|
Record name | 6-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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